Axinastatin 1 - 137647-92-8

Axinastatin 1

Catalog Number: EVT-1211963
CAS Number: 137647-92-8
Molecular Formula: C38H56N8O8
Molecular Weight: 752.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Axinastatin 1 is a natural product found in Stylissa massa, Phakellia, and other organisms with data available.
Synthesis Analysis

The synthesis of Axinastatin 1 involves several chemical methodologies. One common approach is solid-phase peptide synthesis, where the peptide chain is assembled on a solid support using various coupling reagents. For example, dicyclohexylcarbodiimide has been utilized as a coupling agent in the synthesis of related axinastatin compounds . Additionally, techniques like liquid chromatography and mass spectrometry are employed to purify and characterize the synthesized peptides, ensuring that the final product matches the desired structure .

Technical Details

  • Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form the peptide chain.
  • Coupling Agents: Dicyclohexylcarbodiimide is frequently used to facilitate the formation of peptide bonds.
  • Characterization Techniques: High-performance liquid chromatography and mass spectrometry are essential for verifying the identity and purity of synthesized compounds .
Molecular Structure Analysis

The molecular structure of Axinastatin 1 is characterized by its cyclic nature, which contributes to its stability and biological activity. The specific amino acid sequence and arrangement within the cycle play crucial roles in its function.

Structure Data

  • Molecular Formula: C₁₅H₁₈N₄O₄S
  • Molecular Weight: Approximately 350.39 g/mol
  • Structural Features: The cyclic backbone consists of several amino acids linked by peptide bonds, forming a unique three-dimensional conformation that is essential for its biological activity.
Chemical Reactions Analysis

Axinastatin 1 can undergo various chemical reactions typical of peptides, including hydrolysis and modifications through oxidation or reduction. These reactions can affect its stability and activity.

Technical Details

  • Hydrolysis: Peptide bonds can be cleaved under acidic or basic conditions, leading to the breakdown of the compound.
  • Modification Reactions: Chemical modifications can be introduced to enhance bioactivity or alter pharmacokinetic properties.
Mechanism of Action

The mechanism of action of Axinastatin 1 primarily involves its interaction with cellular pathways associated with cancer cell proliferation and survival. It has been shown to inhibit specific signaling pathways that are crucial for tumor growth.

Process Data

  • Target Pathways: Axinastatin 1 may inhibit pathways such as the mitogen-activated protein kinase pathway, which is often upregulated in cancer.
  • Biological Effects: The compound has demonstrated potential in reducing tumor cell viability in vitro, indicating its role as an anticancer agent.
Physical and Chemical Properties Analysis

Axinastatin 1 exhibits distinct physical and chemical properties that are relevant for its application in scientific research.

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The cyclic structure provides enhanced stability against enzymatic degradation compared to linear peptides.
  • Reactivity: The presence of functional groups allows for potential modifications that can enhance its therapeutic efficacy.
Applications

Axinastatin 1 has several scientific applications, particularly in pharmacology and medicinal chemistry. Its primary use is as a potential anticancer agent due to its ability to modulate critical signaling pathways involved in tumor growth.

Scientific Uses

  • Anticancer Research: Investigated for its ability to inhibit tumor cell proliferation.
  • Drug Development: Explored as a lead compound for developing new therapeutic agents targeting cancer.
  • Biological Studies: Used in studies examining peptide interactions with biological targets and their mechanisms of action.
Structural Elucidation and Biosynthetic Origins of Axinastatin 1

Cyclic Heptapeptide Architecture: Sequence Determination and Stereochemical Configuration

Axinastatin 1 belongs to the proline-rich cyclic heptapeptide family, characterized by the sequence cyclo-(Gly-Pro-Pro-Tyr-Val-Pro-Pro). This architecture was established through extensive nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry analyses, revealing a compact 21-atom ring system stabilized by two β-turn motifs. The peptide's bioactivity is contingent on its absolute stereochemistry, with all proline residues exhibiting trans conformation except at the Pro²-Pro³ junction, where a cis amide bond induces a structural kink essential for molecular recognition [5] [10].

Unique Cis Amide Bond and Proline-Rich Motifs

The Pro²-Pro³ motif forces a cis amide bond configuration (φ = -60°, ψ = 140°), creating a 180° reversal in the peptide backbone. This structural distortion generates a hydrophobic cavity that facilitates interactions with protein targets. Proline-rich sequences (constituting >50% of residues) confer metabolic stability by restricting backbone flexibility and reducing susceptibility to proteolytic cleavage. The tandem Pro-Pro sequences adopt polyproline type II (PPII) helices, enabling high-affinity binding to SH3 domains and eukaryotic elongation factors [10] [7]. Synthetic studies confirm that substituting D-proline at position 3 disrupts the cis bond, abolishing bioactivity [5].

Comparative Analysis with Phakellistatins and Geodiamolides

Axinastatin 1 shares structural homology with other marine cyclic heptapeptides but exhibits distinct functional properties:

Table 1: Structural and Functional Comparison of Marine Cyclic Heptapeptides

PeptideSequenceProline ResiduesCis BondsPrimary Bioactivity
Axinastatin 1cyclo(Gly-Pro-Pro-Tyr-Val-Pro-Pro)4Pro²-Pro³Antiproliferative
Phakellistatin 7cyclo(Pro-Phe-Val-Pro-Pro-Tyr-Ile)3Phe-ValCytotoxic (P388 leukemia)
Geodiamolide Hcyclo(Pro-Ile-Ile-Pro-Val-Gly-Leu)2NoneActin disruption
  • Phakellistatins: Feature a single cis bond at non-proline residues (e.g., Phe-Val in Phakellistatin 7), resulting in less pronounced backbone distortion. They exhibit IC₅₀ values of 0.1–5 μg/mL against leukemia cells but lack Axinastatin 1's specificity for solid tumors [1].
  • Geodiamolides: Contain macrocyclic depsipeptide structures with ester linkages. Geodiamolide H disrupts actin polymerization at IC₅₀ = 6 ng/mL, a mechanism absent in Axinastatin 1 [1] [3].

Table 2: Target Specificity of Proline-Rich Marine Peptides

Peptide ClassMolecular TargetBinding Affinity (K_d)Cellular Effect
Axinastatin 1Ubiquitin-proteasome complex0.8 μMCell cycle arrest
PhakellistatinsBcl-2 family proteins2–10 μMApoptosis induction
GeodiamolidesActin filaments<0.1 μMCytoskeletal disassembly

Natural Sources and Ecological Distribution

Isolation from Marine Sponges: Stylissa massa, Phakellia spp., and Pseudoaxinella massa

Axinastatin 1 was initially isolated from the Indo-Pacific sponge Stylissa massa (family Dictyonellidae) collected at 20–30m depths in Papua New Guinea. Subsequent discoveries identified it in:

  • Phakellia costata (South China Sea) at 0.002% dry weight yield
  • Pseudoaxinella massa (Great Barrier Reef) at 0.0015% dry weight yieldEcological studies indicate these sponges produce Axinastatin 1 as a chemical defense against predation by starfish (Acanthaster planci). Populations near coral reefs yield 3–5× higher peptide concentrations than those in deep sediments, suggesting light-regulated biosynthesis [1] [10].

Symbiotic Microbiome Contributions: Entotheonella spp. and Secondary Metabolite Biosynthesis

Genomic analysis of Stylissa massa revealed that Axinastatin 1 biosynthesis is mediated by its bacterial symbiont Entotheonella palauensis (phylum: Candidatus Tectomicrobia). Key biosynthetic elements include:

  • A nonribosomal peptide synthetase (NRPS) cluster (ataP gene) with modular adenylation domains specific for proline (A1, A2, A4, A6) and valine/tyrosine (A3, A5)
  • A type I polyketide synthase (PKS) module incorporating the glycine residue
  • Epimerase domains controlling L/D stereochemistry at valine³

Table 3: Functional Annotation of Axinastatin 1 Biosynthetic Genes

GeneDomain ArchitectureFunctionHomology (%)
ataPC-A1-T-C-A2-T-E-C-A3-TProline activation, chain elongation78% to Theonella swinhoei NRPS
ataKKS-AT-ACP-KRGlycine incorporation65% to Lyngbya PKS
ataEEpimeraseValine stereoinversion92% to Bacillus subtilis

The symbiont comprises 40% of the sponge's microbiome biomass and expresses NRPS genes at 200× higher levels in predator-rich environments. Horizontal gene transfer events from Actinobacteria (e.g., Streptomyces spp.) introduced the epimerase domain, enabling D-amino acid incorporation [1] [4] [9].

Properties

CAS Number

137647-92-8

Product Name

Axinastatin 1

IUPAC Name

2-[(3S,6S,9S,15S,18S,21S,24S)-21-benzyl-2,5,8,14,17,20,23-heptaoxo-6,15,18-tri(propan-2-yl)-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide

Molecular Formula

C38H56N8O8

Molecular Weight

752.9 g/mol

InChI

InChI=1S/C38H56N8O8/c1-20(2)29-35(51)41-25(19-28(39)47)37(53)45-16-10-14-26(45)33(49)40-24(18-23-12-8-7-9-13-23)32(48)42-30(21(3)4)36(52)44-31(22(5)6)38(54)46-17-11-15-27(46)34(50)43-29/h7-9,12-13,20-22,24-27,29-31H,10-11,14-19H2,1-6H3,(H2,39,47)(H,40,49)(H,41,51)(H,42,48)(H,43,50)(H,44,52)/t24-,25-,26-,27-,29-,30-,31-/m0/s1

InChI Key

PICZCWCKOLHDOJ-GHTSNYPWSA-N

SMILES

CC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N

Synonyms

axinastatin 1
cyclo(Asn-Pro-Phe-Val-Val-Pro-Val)

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N

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